Cas no 57236-72-3 (1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-BETA-D-ERYTHROPENTOFURANOSE)

1-O-Acetyl-2-deoxy-3,5-di-O-(4-methylbenzoyl)-beta-D-erythropentofuranose is a specialized carbohydrate derivative used in synthetic organic chemistry and nucleoside research. Its key structural features include acetyl and 4-methylbenzoyl protecting groups, which enhance stability and selectivity in glycosylation reactions. The beta-D-erythropentofuranose scaffold serves as a versatile intermediate for constructing modified nucleosides, oligonucleotides, and other bioactive molecules. The 2-deoxy configuration is particularly valuable for probing sugar-phosphate backbone interactions in nucleic acid analogs. This compound's well-defined stereochemistry and protective group arrangement facilitate controlled functionalization, making it a useful tool for medicinal chemistry and carbohydrate-based synthetic applications. Its crystalline form ensures consistent purity for reproducible results in demanding synthetic workflows.
1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-BETA-D-ERYTHROPENTOFURANOSE structure
57236-72-3 structure
Product Name:1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-BETA-D-ERYTHROPENTOFURANOSE
CAS No:57236-72-3
MF:C23H24O7
MW:412.432467460632
CID:946680
PubChem ID:76057847
Update Time:2025-05-22

1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-BETA-D-ERYTHROPENTOFURANOSE Chemical and Physical Properties

Names and Identifiers

    • 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-BETA-D-ERYTHROPENTOFURANOSE
    • 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-β-D-ERYTHROPENTOFURANOSE
    • 1-O-ACETYL-2-DEOXY-3,5-DI-O-TOLUOYL-B-D-ERYTHROPENTOFURANOSE
    • 1-O-Acetyl-3,5-di-O-p-toluoyl-2-desoxy-L-ribose
    • 57236-72-3
    • Inchi: 1S/C23H24O7/c1-14-4-8-17(9-5-14)22(25)27-13-20-19(12-21(29-20)28-16(3)24)30-23(26)18-10-6-15(2)7-11-18/h4-11,19-21H,12-13H2,1-3H3
    • InChI Key: AEEIKTDMFUOGDM-UHFFFAOYSA-N
    • SMILES: O1C(CC(C1COC(C1C=CC(C)=CC=1)=O)OC(C1C=CC(C)=CC=1)=O)OC(C)=O

Computed Properties

  • Exact Mass: 412.15200
  • Monoisotopic Mass: 412.15220310g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 603
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 88.1Ų

Experimental Properties

  • PSA: 88.13000
  • LogP: 3.36390

1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-BETA-D-ERYTHROPENTOFURANOSE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Biosynth
MA04018-1 g
1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-b-D-erythropentofuranose
57236-72-3
1g
$2,310.00 2023-01-04
Biosynth
MA04018-2 g
1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-b-D-erythropentofuranose
57236-72-3
2g
$2,772.00 2023-01-04
Biosynth
MA04018-5 g
1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-b-D-erythropentofuranose
57236-72-3
5g
$4,042.50 2023-01-04

1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-BETA-D-ERYTHROPENTOFURANOSE Related Literature

Additional information on 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-BETA-D-ERYTHROPENTOFURANOSE

Recent Advances in the Study of 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-BETA-D-ERYTHROPENTOFURANOSE (CAS: 57236-72-3)

The compound 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-BETA-D-ERYTHROPENTOFURANOSE (CAS: 57236-72-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique furanose structure and acylated functional groups, has been the subject of several studies aimed at exploring its potential applications in drug development and biochemical research. Recent advancements in synthetic methodologies and analytical techniques have enabled researchers to delve deeper into its properties and potential uses.

One of the key areas of interest is the role of this compound as an intermediate in the synthesis of nucleoside analogs. Nucleoside analogs are crucial in the development of antiviral and anticancer drugs, and the structural features of 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-BETA-D-ERYTHROPENTOFURANOSE make it a valuable precursor. Recent studies have demonstrated its utility in the efficient synthesis of modified nucleosides, which exhibit enhanced biological activity and stability. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of novel antiviral agents targeting RNA viruses.

In addition to its synthetic applications, researchers have also investigated the biochemical interactions of this compound. Its ability to modulate enzymatic activity, particularly in glycosylation reactions, has been a focal point. A recent study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits inhibitory effects on certain glycosyltransferases, suggesting potential applications in the treatment of glycosylation-related disorders. These findings open new avenues for therapeutic intervention in diseases such as cancer and metabolic disorders.

Furthermore, advancements in analytical techniques, such as NMR spectroscopy and mass spectrometry, have provided deeper insights into the structural and conformational dynamics of 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-BETA-D-ERYTHROPENTOFURANOSE. These studies have revealed its stability under various physiological conditions, which is critical for its potential use in drug formulations. The compound's compatibility with common pharmaceutical excipients has also been explored, with promising results indicating its suitability for oral and injectable formulations.

Despite these advancements, challenges remain in the large-scale production and purification of this compound. Recent research has focused on optimizing synthetic routes to improve yield and reduce costs. Green chemistry approaches, including the use of biocatalysts and solvent-free reactions, are being explored to enhance the sustainability of its production. A 2023 review in ACS Sustainable Chemistry & Engineering summarized these efforts, emphasizing the need for scalable and environmentally friendly methods.

In conclusion, 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-BETA-D-ERYTHROPENTOFURANOSE (CAS: 57236-72-3) represents a promising compound with diverse applications in medicinal chemistry and biochemistry. Ongoing research continues to uncover its potential, from its role as a synthetic intermediate to its therapeutic properties. Future studies are expected to further elucidate its mechanisms of action and expand its applications in drug development and beyond.

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